8-nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one is a heterocyclic compound that belongs to the class of chromeno-selenadiazoles. This compound is characterized by the presence of a chromene ring fused with a selenadiazole ring, and a nitro group at the 8th position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one typically involves the reaction of 3,4-diaminocoumarin with selenous acid. This reaction proceeds through the formation of an intermediate, which is then nitrated to introduce the nitro group at the 8th position . The reaction conditions often include the use of thionyl chloride and nucleophilic agents such as alkali, ammonia, amines, and hydrazine hydrate .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various amino and substituted derivatives of the original compound, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
8-Nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antitubercular agent.
Medicine: Due to its unique structure, it is being studied for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Wirkmechanismus
The exact mechanism of action of 8-nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one is not fully understood. it is believed that the compound exerts its effects through interactions with various molecular targets and pathways. The nitro group is thought to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
- 4H- 1benzopyrano[3,4-c][1,2,5]thiadiazol-4-one: This compound is similar in structure but contains a thiadiazole ring instead of a selenadiazole ring .
- 11H-xantheno[2,1-c][1,2,5]selenadiazol-11-one: This compound has a similar selenadiazole ring but differs in the chromene structure .
Uniqueness: 8-Nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one is unique due to the presence of both a nitro group and a selenadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H3N3O4Se |
---|---|
Molekulargewicht |
296.11 g/mol |
IUPAC-Name |
8-nitrochromeno[3,4-c][1,2,5]selenadiazol-4-one |
InChI |
InChI=1S/C9H3N3O4Se/c13-9-8-7(10-17-11-8)5-3-4(12(14)15)1-2-6(5)16-9/h1-3H |
InChI-Schlüssel |
HMCUEFMZTCJHHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=N[Se]N=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.